molecular formula C8H7ClFNO2 B2707663 2-Amino-2-(4-chloro-3-fluorophenyl)acetic acid CAS No. 1039338-62-9

2-Amino-2-(4-chloro-3-fluorophenyl)acetic acid

Cat. No.: B2707663
CAS No.: 1039338-62-9
M. Wt: 203.6
InChI Key: BPNNVLOEKGJJJI-UHFFFAOYSA-N
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Description

2-Amino-2-(4-chloro-3-fluorophenyl)acetic acid is an organic compound with the molecular formula C8H7ClFNO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with chlorine and fluorine atoms, and an amino group is attached to the alpha carbon

Scientific Research Applications

2-Amino-2-(4-chloro-3-fluorophenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.

Safety and Hazards

The compound has been associated with certain hazards. It has been labeled with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-chloro-3-fluorophenyl)acetic acid typically involves the reaction of 4-chloro-3-fluorobenzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, ensuring consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-chloro-3-fluorophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of 2-nitro-2-(4-chloro-3-fluorophenyl)acetic acid.

    Reduction: Formation of 2-amino-2-(4-chloro-3-fluorophenyl)ethanol.

    Substitution: Formation of various substituted phenylacetic acid derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-chloro-3-fluorophenyl)acetic acid involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The presence of chlorine and fluorine atoms enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(4-chloro-3-fluorophenyl)ethanol: Similar structure but with an alcohol group instead of a carboxylic acid.

    2-Amino-2-(4-chloro-3-fluorophenyl)propanoic acid: Similar structure but with an additional methyl group on the alpha carbon.

    2-Amino-2-(4-chloro-3-fluorophenyl)butanoic acid: Similar structure but with a longer carbon chain.

Uniqueness

2-Amino-2-(4-chloro-3-fluorophenyl)acetic acid is unique due to its specific substitution pattern on the phenyl ring and the presence of both an amino and a carboxylic acid group. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-amino-2-(4-chloro-3-fluorophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO2/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNNVLOEKGJJJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)N)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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